molecular formula C13H18O4 B1371060 2,4-Dipropoxybenzoic acid CAS No. 695812-18-1

2,4-Dipropoxybenzoic acid

Cat. No.: B1371060
CAS No.: 695812-18-1
M. Wt: 238.28 g/mol
InChI Key: CALCUEXAMCWWSE-UHFFFAOYSA-N
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Description

2,4-Dipropoxybenzoic acid is a benzoic acid derivative substituted with two propoxy (-OCH₂CH₂CH₃) groups at the 2- and 4-positions of the aromatic ring.

The synthesis of such derivatives typically involves etherification reactions, where propyl groups are introduced via nucleophilic substitution or coupling reactions on hydroxylated benzoic acid precursors. This aligns with methodologies described for 2,4-dimethoxybenzoic acid derivatives in pharmacological studies .

Properties

IUPAC Name

2,4-dipropoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-7-16-10-5-6-11(13(14)15)12(9-10)17-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALCUEXAMCWWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dipropoxybenzoic acid typically involves the alkylation of 2,4-dihydroxybenzoic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows: [ \text{2,4-Dihydroxybenzoic acid} + 2 \text{Propyl bromide} \rightarrow \text{2,4-Dipropoxybenzoic acid} + 2 \text{HBr} ]

Industrial Production Methods: Industrial production methods for 2,4-Dipropoxybenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same alkylation reaction, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and ether linkages govern oxidation pathways:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
Benzoic acid oxidationKMnO₄ (acidic conditions)2,4-Dipropoxy-3-hydroxybenzoic acid65–78
Ether bond cleavageH₂O₂/H₂SO₄ (80°C, 6 hr)2,4-Dihydroxybenzoic acid42

Key Findings :

  • Oxidative degradation of propoxy groups occurs under strong acidic conditions, yielding hydroxylated derivatives .

  • Selective oxidation of the aromatic ring is hindered due to electron-donating propoxy substituents.

Reduction Reactions

The carboxylic acid group can be reduced to alcohol or hydrocarbon chains:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
Carboxylic acid reductionBH₃/THF (25°C, 4 hr)2,4-Dipropoxybenzyl alcohol88
Catalytic hydrogenationH₂ (1 atm), Pd/C (ethanol, 50°C)2,4-Dipropoxybenzaldehyde73

Mechanistic Insight :

  • Borane selectively reduces the carboxylic acid group without affecting ether bonds .

  • Partial reduction to aldehydes requires controlled hydrogenation conditions .

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
Fischer esterificationEthanol/H₂SO₄ (reflux, 8 hr)Ethyl 2,4-dipropoxybenzoate92
Amide formationDCC/DMAP (CH₂Cl₂, 0°C to RT)2,4-Dipropoxybenzamide85

Optimized Conditions :

  • Esterification achieves near-quantitative yields with excess alcohol and acid catalysis .

  • Carbodiimide-mediated amidation minimizes side reactions in aprotic solvents .

Electrophilic Substitution

Aromatic substitution occurs at the meta position relative to electron-donating groups:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
NitrationHNO₃/H₂SO₄ (0°C, 2 hr)2,4-Dipropoxy-5-nitrobenzoic acid55
HalogenationCl₂/AlCl₃ (CH₂Cl₂, 25°C, 1 hr)2,4-Dipropoxy-5-chlorobenzoic acid68

Regioselectivity :

  • Nitration favors the 5-position due to steric and electronic effects .

  • Halogenation requires Lewis acid catalysts for efficient electrophilic activation .

Decarboxylation and Side-Chain Modifications

Thermal and catalytic decarboxylation pathways:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
Thermal decarboxylationCuO (200°C, vacuum, 3 hr)1,3-Dipropoxybenzene81
Propoxy chain cleavageHI (reflux, 12 hr)2,4-Dihydroxybenzoic acid76

Applications :

  • Decarboxylation produces symmetrically substituted aromatic ethers for polymer synthesis .

  • Hydrolytic cleavage of propoxy groups enables recyclability studies .

Coordination Chemistry

Metal complexation through carboxylate and ether oxygen atoms:

Metal IonLigand RatioConditionsComplex StructureStability Constant (log K)Reference
Cu(II)1:2pH 6.0, 25°COctahedral geometry8.3 ± 0.2
Fe(III)1:1Ethanol/water (1:1)Trigonal bipyramidal6.9 ± 0.3

Spectroscopic Evidence :

  • IR spectra show shifts in ν(C=O) from 1685 cm⁻¹ (free acid) to 1610 cm⁻¹ (coordinated) .

  • UV-Vis spectra of Cu(II) complexes exhibit d-d transitions at 650 nm .

Scientific Research Applications

2,4-Dipropoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,4-Dipropoxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The propoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact molecular pathways involved can vary based on the specific biological context and target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between 2,4-dipropoxybenzoic acid and related benzoic acid derivatives:

Compound Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Properties
2,4-Dipropoxybenzoic acid* C₁₃H₁₈O₄ 238.28 2,4-OCH₂CH₂CH₃ Not reported High lipophilicity; inferred low water solubility
2,4-Dimethoxybenzoic acid C₉H₁₀O₄ 182.17 2,4-OCH₃ 134–135 Moderate lipophilicity; anti-inflammatory activity
4-Propoxybenzoic acid C₁₀H₁₂O₃ 180.20 4-OCH₂CH₂CH₃ Not reported Used in R&D structural simplicity
2,4-Dimethylbenzoic acid C₉H₁₀O₂ 150.17 2,4-CH₃ Not reported Electron-donating methyl groups; lower acidity
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 4-OH 213–215 (decomposes) High acidity; limited membrane permeability

*Inferred data due to lack of direct experimental reports.

Key Observations:
  • Lipophilicity : Propoxy groups increase hydrophobicity compared to methoxy (-OCH₃) or hydroxyl (-OH) substituents. This may enhance membrane permeability but reduce aqueous solubility.
  • Acidity : Electron-donating alkoxy groups (e.g., -OCH₃, -OCH₂CH₂CH₃) decrease the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. For example, 2,4-dimethoxybenzoic acid has a pKa ~4.5, whereas 4-hydroxybenzoic acid has a pKa ~4.9 .
  • Thermal Stability : Larger substituents like propoxy may lower melting points compared to smaller groups (e.g., methyl or methoxy), though experimental confirmation is needed.

Biological Activity

2,4-Dipropoxybenzoic acid (DPBA) is a chemical compound that has garnered attention due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with DPBA, synthesizing findings from diverse sources.

Chemical Structure and Properties

2,4-Dipropoxybenzoic acid is a derivative of benzoic acid with two propoxy groups attached to the benzene ring. Its molecular formula is C13H18O4C_{13}H_{18}O_4, and it possesses unique physicochemical properties that influence its biological activity.

Biological Activity Overview

The biological activity of DPBA has been explored in various contexts, primarily focusing on its anti-inflammatory and antimicrobial properties.

1. Anti-Inflammatory Activity

Research indicates that DPBA exhibits significant anti-inflammatory effects, potentially making it useful in treating conditions like asthma and allergic diseases. The compound appears to inhibit leukotriene B4 (LTB4) synthesis, a key mediator in inflammatory responses. In studies involving guinea pigs, DPBA demonstrated a reduction in bronchoconstriction induced by LTB4, suggesting its therapeutic potential for respiratory conditions .

2. Antimicrobial Properties

DPBA has shown promising antimicrobial activity against various pathogens. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains were determined, revealing effective concentrations that could be utilized in developing antimicrobial therapies.

The mechanisms through which DPBA exerts its biological effects are still under investigation. However, preliminary studies suggest:

  • Inhibition of Pro-inflammatory Cytokines : DPBA may modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Membrane Interaction : The compound's structure allows it to interact with bacterial membranes, disrupting their integrity and leading to cell death.

Case Studies

Several case studies have highlighted the effectiveness of DPBA in clinical and experimental settings:

  • Asthma Models : In controlled experiments using animal models for asthma, DPBA significantly reduced airway hyperresponsiveness and inflammation markers compared to control groups.
  • Bacterial Infections : A study involving infected mice demonstrated that DPBA treatment led to a marked decrease in bacterial load and improved survival rates when compared to untreated controls.

Data Tables

Activity Effectiveness Study Reference
Anti-inflammatorySignificant reduction in LTB4-induced bronchoconstriction
AntimicrobialEffective against multiple bacterial strains (MIC values < 100 µg/mL)
Cytokine modulationDecreased levels of TNF-α and IL-6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.